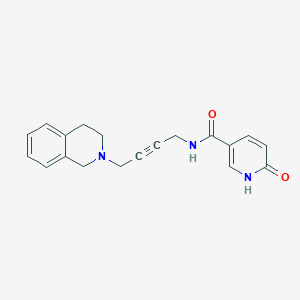
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a novel chemical entity with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities. For instance, the first paper discusses a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids that were synthesized and showed anti-proliferative activity against various cancer cell lines . This suggests that the compound may also possess anti-proliferative properties, given its structural similarities to the quinoline derivatives.
Synthesis Analysis
The synthesis of related compounds involves the use of peptide coupling agents with substituted N-phenyl piperazines and piperidines, leading to good to excellent yields . This method could potentially be adapted for the synthesis of "this compound", although specific details would depend on the reactivity of the starting materials and intermediates involved.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . These techniques could be employed to determine the molecular structure of the compound . Additionally, Density Functional Theory (DFT) calculations can be used to optimize the structure and compare it with experimental data, as was done in the second paper .
Chemical Reactions Analysis
The chemical reactions involving the compound of interest are not directly discussed in the provided papers. However, the papers do mention that the synthesized compounds were evaluated for their anti-proliferative activity , and the second paper discusses the anti-proliferative activity of a novel compound on A375 cells . These studies imply that the compound may also undergo biological reactions leading to anti-proliferative effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, the crystal packing in the solid state is often dominated by hydrogen bonds, which can influence the compound's solubility and stability . The anti-proliferative activity of similar compounds suggests that the compound may also have specific interactions with biological targets, which could be elucidated through molecular docking studies .
Applications De Recherche Scientifique
Synthesis and Evaluation of Heterocyclic Carboxamides
Research has explored the synthesis and evaluation of heterocyclic carboxamides for potential antipsychotic agents, highlighting the structural versatility and pharmacological potential of compounds related to the chemical structure of interest. Specifically, derivatives have shown potent in vivo activities comparable to known antipsychotic agents, suggesting their utility in the development of new therapeutic options with possibly fewer side effects (Norman et al., 1996) Norman et al., 1996.
Novel Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives
A study by Zaki, Radwan, and El-Dean (2017) focused on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming at future pharmacological activity investigations. This research underscores the chemical's potential as a scaffold for developing compounds with significant biological activities Zaki, Radwan, & El-Dean, 2017.
Regioselectivity in Organic Synthesis
The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied, revealing insights into the synthetic versatility of related compounds. This research, conducted by Batalha et al. (2019), indicates the importance of such compounds in medicinal chemistry for the design of molecules with targeted biological activities Batalha et al., 2019.
Carbamoylation of Electron-Deficient Nitrogen Heteroarenes
Research by He, Huang, and Tian (2017) introduced hydrazinecarboxamides as a new class of carbamoylating agents for electron-deficient nitrogen heteroarenes, including isoquinolines. This study demonstrates the utility of such compounds in the synthesis of nitrogen-heteroaryl carboxamides, contributing to the development of novel synthetic methodologies He, Huang, & Tian, 2017.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-8-7-16(13-21-18)19(24)20-10-3-4-11-22-12-9-15-5-1-2-6-17(15)14-22/h1-2,5-8,13H,9-12,14H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGJZZDILQTCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

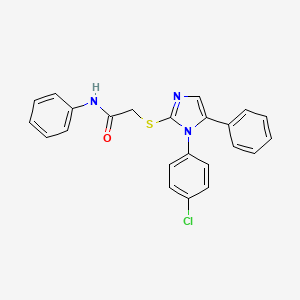
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)
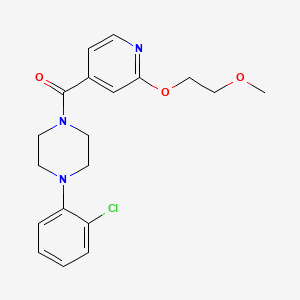
![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)
![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)
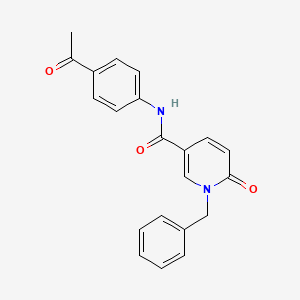
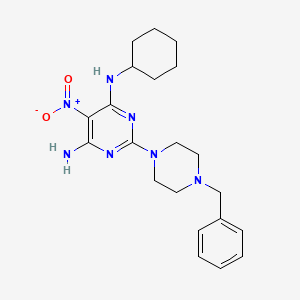
![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)
![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)
![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)



![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)